Alkanes, C10-22, chloro
Description
Properties
CAS No. |
104948-36-9 |
|---|---|
Molecular Formula |
C24H29N5O7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Chlorinated Paraffins
- MCCPs and LCCPs exhibit lower volatility and slower degradation, but their persistence in sediments raises long-term ecological risks .
Environmental and Health Impacts
- Toxicity: SCCPs are classified as very toxic to aquatic life (ECHA Category 1) and suspected carcinogens (EU CLP Annex VI) . C10-22 CPs share similar hazards due to structural overlap with SCCPs, but data gaps exist for their specific endocrine-disrupting effects . MCCPs and LCCPs show lower acute toxicity but are under evaluation for chronic impacts .
Environmental Fate :
Regulatory Status
- SCCPs : Banned under the Stockholm Convention (2017) and restricted in the EU (RoHS Annex II) .
- C10-22 CPs : Included in Toyota’s banned substances list (TMR SAS0126n) due to bioaccumulation risks . The U.S. EPA regulates them under TSCA §721 for significant new uses (e.g., flame retardants) .
- MCCPs/LCCPs: Not globally banned but monitored under REACH; the EU plans to re-evaluate MCCPs in 2026 .
Research Findings and Data Gaps
- Analytical Challenges : Quantifying C10-22 CPs is complicated by co-elution with SCCPs/MCCPs in chromatographic methods . Advanced techniques like GC×GC-TOFMS are recommended for isomer resolution .
- Substitution Trends: Industries are transitioning to non-chlorinated alternatives (e.g., phosphate esters) for C10-22 CPs, though cost-effectiveness remains a barrier .
Preparation Methods
Thermal Chlorination
Thermal chlorination involves reacting linear alkanes (C10-22) with gaseous or liquid chlorine at elevated temperatures (80–140°C). The reaction proceeds via a free-radical chain mechanism, initiated by homolytic cleavage of Cl₂ bonds. For example, n-decane (C₁₀H₂₂) undergoes sequential H abstraction by Cl· radicals, followed by chlorine atom addition to form polychlorinated derivatives.
Key parameters :
-
Temperature : Optimal at 90–110°C to balance reaction rate and side-product formation.
-
Pressure : Operated at 2–6 bar to maintain Cl₂ in liquid phase, enhancing reactant contact.
-
Catalysts : Organic peroxides (e.g., dilauroyl peroxide at 0.3% w/w) accelerate initiation by generating free radicals.
A representative reaction for dodecane (C₁₂H₂₆) is:
Photochemical Chlorination
UV light (λ = 300–400 nm) activates Cl₂ molecules without requiring thermal initiation, enabling chlorination at lower temperatures (40–70°C). This method favors selective substitution at tertiary carbon sites due to steric effects. However, scalability is limited by light penetration depth in large reactors.
Solvent-Free Chlorination: Advances in Industrial Production
The patented solvent-free method (US6114591A) eliminates organic solvents like carbon tetrachloride, instead using water to mediate the reaction. This approach reduces environmental hazards and simplifies post-reaction separation.
Process overview :
-
Feedstock : Linear alkanes (C14-40) are mixed with water (29–35% HCl strength) and liquid chlorine.
-
Reaction : Conducted at 80–105°C under 2–6 bar pressure, achieving >99.9% chlorine conversion.
-
Phase separation : Hydrophobic chlorinated alkanes separate spontaneously from aqueous HCl, minimizing energy-intensive distillation.
Case study : Chlorinating C17-26 paraffins with 3,570 kg Cl₂ yielded 68% Cl content products, with a reaction time of 7 hours and negligible solvent residue.
Catalytic Systems and Their Impact on Selectivity
Radical Initiators
Dilauroyl peroxide and azobisisobutyronitrile (AIBN) enhance chlorination rates by generating Cl· radicals at lower temperatures. For instance, 0.3% dilauroyl peroxide reduced induction periods by 40% in C20 chlorination.
Acid Catalysts
Lewis acids (e.g., FeCl₃) promote electrophilic substitution, favoring terminal chlorination. However, this method is less common due to corrosion risks and byproduct formation.
Industrial-Scale Optimization
Reactor Design
Continuous stirred-tank reactors (CSTRs) dominate large-scale production, ensuring uniform mixing and heat dissipation. Key design considerations include:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying chlorinated alkanes (C10-22) in environmental matrices?
- Methodological Answer :
-
Sample Preparation : Use Soxhlet extraction or pressurized liquid extraction (PLE) with non-polar solvents (e.g., hexane) to isolate chlorinated alkanes from matrices like soil or sediment. Clean-up steps (e.g., silica gel chromatography) are critical to remove interfering lipids or organic matter .
-
Instrumentation : Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI/MS) is widely adopted for short-chain (C10-13) chlorinated paraffins (SCCPs), offering a detection limit of 50 mg/kg . For medium-chain (C14-17) compounds, high-resolution mass spectrometry (HRMS) improves sensitivity and congener specificity .
-
Validation : Include internal standards (e.g., C-labeled SCCPs) and validate recovery rates (70–120%) across matrices. Cross-check results with alternative methods like nuclear magnetic resonance (NMR) for chlorine content verification .
Method Key Parameters Limitations Reference GC-NCI/MS Detection limit: 50 mg/kg Limited isomer resolution for C14+ HRMS (TOF-MS) Congener-specific quantification Requires expensive instrumentation
Q. How do chlorine content and carbon chain length affect the environmental behavior of C10-22 chloroalkanes?
- Methodological Answer :
- Persistence : Higher chlorine content (>45% by weight) increases resistance to microbial degradation, as seen in C14-17 chloroalkanes under aerobic conditions .
- Bioaccumulation : Longer chains (C18-22) exhibit higher log values (5–9), favoring accumulation in fatty tissues, while shorter chains (C10-13) are more water-soluble and mobile in aquatic systems .
- Experimental Design : Use OECD 307 guidelines to measure half-lives in soil/water systems. Compare degradation rates across chain lengths (C10 vs. C20) under controlled pH and temperature .
Q. What are the current regulatory thresholds for C10-13 chloroalkanes in environmental samples, and how are they analytically validated?
- Methodological Answer :
- Thresholds : The EU enforces a maximum limit of 1,500 mg/kg for SCCPs in products, as per Regulation (EU) 2015/2030 .
- Validation : Follow ISO 18219:2015 for GC-NCI/MS analysis, ensuring detection limits ≤50 mg/kg. Perform inter-laboratory comparisons to assess reproducibility (RSD <20%) and spike recovery tests (80–110%) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in ecotoxicity data among studies on C14-17 chloroalkanes?
- Methodological Answer :
- Standardize Test Materials : Use commercially available congener mixtures (e.g., 55% chlorine by weight) to reduce variability in toxicity assays .
- Control Exposure Pathways : Compare dietary vs. aqueous exposure in model organisms (e.g., Daphnia magna) to isolate uptake mechanisms .
- Data Harmonization : Apply multivariate analysis to toxicity datasets, accounting for chlorine variability (40–70%) and chain-length distributions .
Q. How to design degradation studies for C10-22 chloroalkanes to assess their persistence under varying environmental conditions?
- Methodological Answer :
- Experimental Setup : Use microcosms simulating aerobic (OECD 307) and anaerobic (OECD 308) conditions. Monitor degradation products (e.g., chlorinated alkenes) via GC-ECD .
- Parameter Variation : Test half-lives at different temperatures (10–30°C) and pH levels (4–9). Use C-labeled compounds to track mineralization rates .
- Matrix Complexity : Compare degradation in pristine vs. polluted sediments to assess inhibitory effects from co-contaminants .
Q. What in silico approaches are available to predict the physicochemical properties of C10-22 chloroalkanes, and what are their limitations?
- Methodological Answer :
- Group Contribution Methods : Estimate properties (e.g., vapor pressure, solubility) using fragment-based models, incorporating contributions from -CH2- and -Cl groups .
- QSAR Models : Develop quantitative structure-activity relationships for bioaccumulation potential, but validate against experimental data for C14-17 congeners due to isomer variability .
- Limitations : Predictions for highly chlorinated (>60% Cl) or branched isomers lack accuracy due to sparse empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
